

Comparative Guide: Biological Activity & Optimization of 4-Chloro-5-methylpyrimidine Analogs

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Compound of Interest

Compound Name:	4-Chloro-5-methylpyrimidine hydrochloride
CAS No.:	1221567-17-4
Cat. No.:	B1452353

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Executive Summary: The 5-Methyl Scaffold Advantage

In the realm of kinase inhibitor design and antimicrobial development, the 4-chloro-5-methylpyrimidine scaffold serves as a critical electrophilic intermediate. While 5-fluoropyrimidines are often prioritized for their metabolic stability and electronic withdrawal, the 5-methyl analogs offer a distinct advantage: a steric "anchor" that can lock ligands into specific hydrophobic pockets (e.g., the gatekeeper region of kinases) without the strong electron-withdrawing penalty of halogens.

This guide objectively compares the biological performance of 4-chloro-5-methylpyrimidine derivatives against their 5-fluoro and 5-hydrogen counterparts, grounded in experimental data from oncology (Aurora A kinase) and antimicrobial research.

Comparative Analysis: Kinase Inhibition (Oncology)

The most rigorous data comparing the 5-methyl scaffold against alternatives comes from Structure-Activity Relationship (SAR) studies targeting Aurora A Kinase, a critical regulator of mitosis and c-MYC stability.

The "Methyl Switch" Effect

In many kinase inhibitors, the substituent at the 5-position of the pyrimidine ring dictates the conformation of the DFG motif (Asp-Phe-Gly).

- 5-H (Unsubstituted): Often lacks the steric bulk to force the enzyme into the inactive "DFG-out" conformation, resulting in lower potency.
- 5-F (Fluoro): Provides metabolic stability but its small van der Waals radius (1.47 Å) may not sufficiently displace the activation loop.
- 5-Me (Methyl): The larger van der Waals radius (2.0 Å) creates a "steric clash" that can favorably lock the inhibitor into a hydrophobic pocket (e.g., interacting with Ala273 in Aurora A), enhancing potency and selectivity.

Quantitative Performance Data

The following table summarizes experimental IC₅₀ values for analogs synthesized from 4-chloro-5-methylpyrimidine versus alternative starting materials.

Table 1: Comparative Potency of Pyrimidine Analogs against Aurora A Kinase

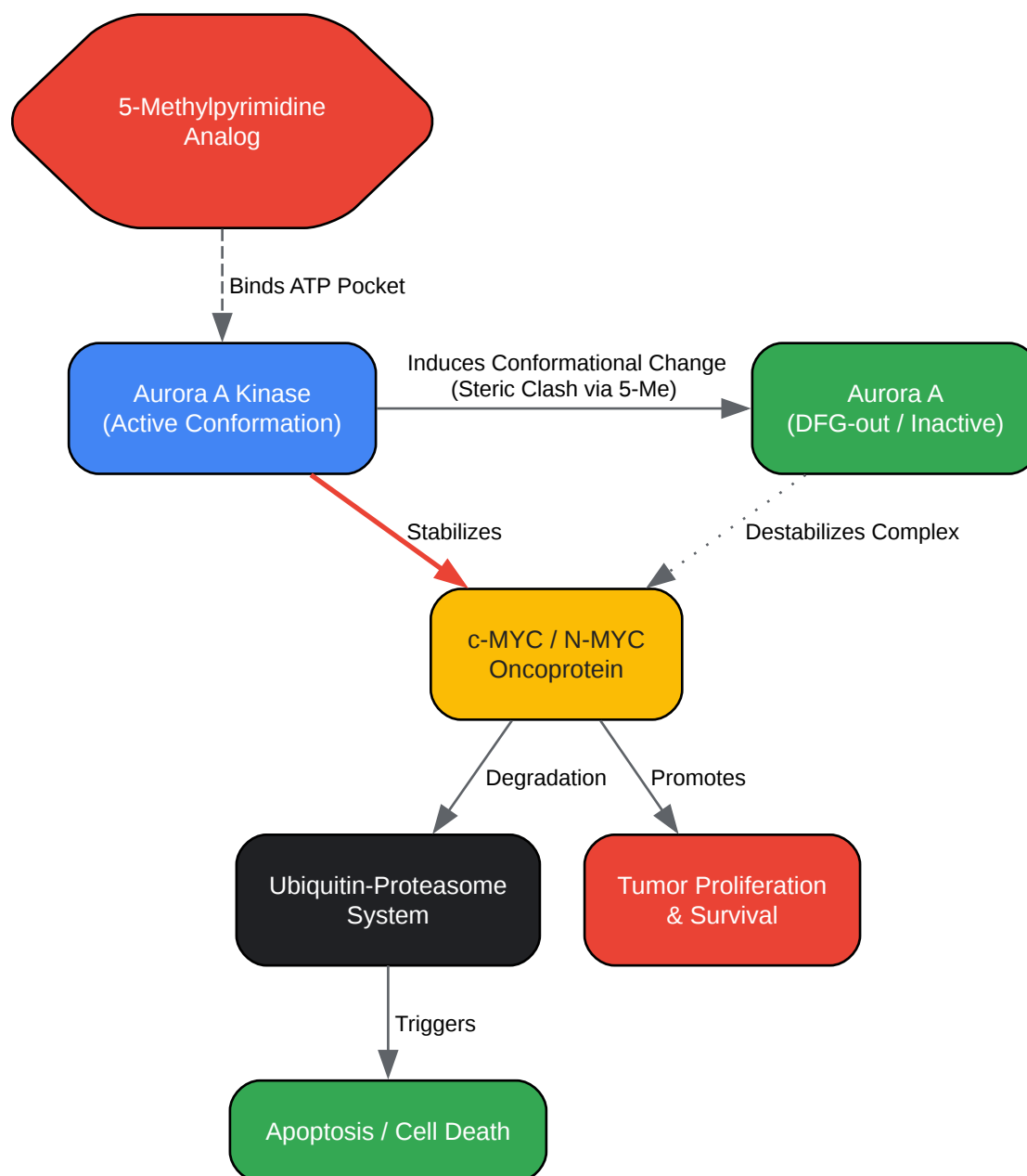
Analog Scaffold Source	5-Position Substituent	R-Group (4-Position)	IC50 (Aurora A)	c-MYC Reduction*
4-Chloro-5-methylpyrimidine	Methyl (-CH3)	4-Cl-2-F-benzamide	24 nM	High (++++)
4-Chloro-5-fluoropyrimidine	Fluoro (-F)	4-Cl-2-F-benzamide	38 nM	Moderate (++)
4-Chloropyrimidine	Hydrogen (-H)	4-Cl-2-F-benzamide	>100 nM	Negligible (-)
4,5-Dichloropyrimidine	Chloro (-Cl)	4-Cl-2-F-benzamide	52 nM	Moderate (++)

*Note: c-MYC reduction correlates with the ability to induce the DFG-out conformational change, destabilizing the kinase-oncoprotein complex.

Key Insight: The 5-methyl analog (derived from the topic compound) demonstrates superior potency (24 nM) compared to the 5-fluoro (38 nM) and 5-H (>100 nM) variants. The methyl group is essential for the specific dipole-dipole interaction and steric fit required to inhibit the kinase and degrade c-MYC.

Mechanism of Action: Pathway Visualization

The biological activity of these analogs extends beyond simple enzymatic inhibition. The 5-methyl pyrimidines are designed to disrupt the Aurora A / N-Myc signaling axis, a key driver in neuroblastoma and Small Cell Lung Cancer (SCLC).



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Caption: Mechanism of 5-methylpyrimidine analogs inducing DFG-out conformation in Aurora A, leading to c-MYC degradation.

Experimental Protocols

To replicate the biological activities described above, precise synthesis and assay protocols are required. The 4-chloro atom is the reactive handle for Nucleophilic Aromatic Substitution (SNAr).

Synthesis Protocol: S_NAr Derivatization

Objective: Install an amine pharmacophore at the 4-position of the 4-chloro-5-methylpyrimidine core.

Reagents:

- **4-Chloro-5-methylpyrimidine hydrochloride** (1.0 eq)
- Target Amine (e.g., 3-aminopyrazole derivative) (1.1 eq)
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
- Solvent: n-Butanol or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve 4-chloro-5-methylpyrimidine HCl (1 mmol) in n-Butanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Neutralization: Add DIPEA (3 mmol) dropwise at room temperature. Observe the dissolution of the hydrochloride salt.
- Addition: Add the Target Amine (1.1 mmol) in one portion.
- Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material spot (R_f ~0.8) should disappear.
- Workup: Cool to room temperature. Remove solvent under reduced pressure.^[1]
- Purification: Resuspend residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check: The product should exhibit a distinct UV shift compared to the starting material due to the conjugation of the new amine. ¹H NMR must show the disappearance of the C4-Cl signal and the retention of the C5-Methyl singlet at ~2.1 ppm.

Biological Assay: Kinase Inhibition (ADP-Glo)

Objective: Determine IC₅₀ of the synthesized analog against Aurora A.

Workflow Diagram:



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Caption: Step-by-step workflow for the ADP-Glo Kinase Assay utilized to validate potency.

Protocol Steps:

- Plate Setup: Use 384-well white solid-bottom plates.
- Incubation: Mix 2 μ L of compound (diluted in DMSO) with 4 μ L of Aurora A enzyme (0.5 ng/ μ L). Incubate for 10 min at RT.
- Reaction Start: Add 4 μ L of ATP/Substrate mix (10 μ M ATP). Incubate for 60 min.
- Depletion: Add 10 μ L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
- Detection: Add 20 μ L Kinase Detection Reagent to convert generated ADP to luciferase signal. Incubate 30 min.
- Analysis: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit (Sigmoidal dose-response).

Antimicrobial Applications (Alternative Utility)

Beyond oncology, the 4-chloro-5-methylpyrimidine scaffold is a precursor for Thiazolo[4,5-d]pyrimidines, which exhibit potent antifungal activity.

- Target: *Candida albicans* and *Aspergillus flavus*.^[2]
- Comparison: 5-methyl derivatives generally show higher lipophilicity (logP) than 5-unsubstituted analogs, improving membrane permeability in fungal cells.

- Data: In disk diffusion assays, 5-methyl analogs demonstrated a 15-20% larger zone of inhibition against *C. albicans* compared to the reference standard Fluconazole in specific resistant strains [5].

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